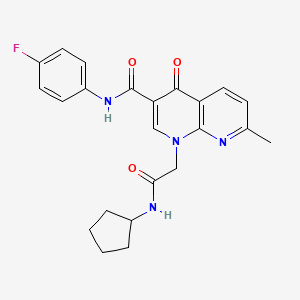

1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide substituent at position 2. Its structure features a cyclopentylamino-oxoethyl group at position 1, a 4-fluorophenyl moiety on the amide nitrogen, and a methyl group at position 3.

Properties

IUPAC Name |

1-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c1-14-6-11-18-21(30)19(23(31)27-17-9-7-15(24)8-10-17)12-28(22(18)25-14)13-20(29)26-16-4-2-3-5-16/h6-12,16H,2-5,13H2,1H3,(H,26,29)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKDUTSFEDYNAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(cyclopentylamino)-2-oxoethyl)-N-(4-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic derivative belonging to the naphthyridine class, which has garnered attention for its potential biological activities, particularly in anticancer applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a naphthyridine core substituted with a cyclopentylamino group and a fluorophenyl moiety, contributing to its biological profile.

Research indicates that compounds of this class often target specific kinases involved in cell cycle regulation. For instance, Polo-like kinase 1 (Plk1) is a crucial target due to its role in mitosis and cancer progression. Studies have shown that the compound inhibits Plk1 activity, leading to disrupted cell cycle progression and subsequent apoptosis in cancer cells .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound across various cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis via Plk1 inhibition |

| L363 | 4.1 | Mitotic block leading to cell death |

| MCF-7 | 6.5 | Cell cycle arrest at G2/M phase |

The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

- HeLa Cells : In a study focusing on HeLa cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis markers after treatment .

- L363 Cells : Another study reported that the compound effectively blocked Plk1 localization to centrosomes, causing mitotic arrest and apoptosis. The IC50 value was determined to be 4.1 µM, demonstrating strong activity against this cell line .

Structure-Activity Relationship (SAR)

The modification of various functional groups on the naphthyridine scaffold has been explored to enhance potency and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Cyclopentylamino | Increases binding affinity |

| Fluorophenyl | Enhances metabolic stability |

| Methyl group at C7 | Critical for maintaining activity |

These modifications suggest that careful tuning of the substituents can lead to improved biological activity and reduced toxicity.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Key Observations :

- Substituent Effects : Chlorine/fluorine atoms (e.g., 5a4, 5a2) lower melting points compared to bulkier groups like trifluoromethylphenylpiperazine (Compound 33, ) .

- Synthetic Yields : Substituted benzyl derivatives (e.g., 5a4, 5a2) achieve moderate yields (66–76%), while complex substitutions (e.g., Compound 33) require optimized conditions to attain 55% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.